Cyclohexyl(3-methoxyphenyl)methanamine
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Overview
Description
Cyclohexyl(3-methoxyphenyl)methanamine is an organic compound with the molecular formula C14H21NO It features a cyclohexyl group attached to a methoxyphenyl group via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(3-methoxyphenyl)methanamine typically involves the reaction of cyclohexylamine with 3-methoxybenzaldehyde. The process can be summarized as follows:
Formation of Schiff Base: Cyclohexylamine reacts with 3-methoxybenzaldehyde to form an imine (Schiff base).
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically carried out under controlled temperatures and pressures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(3-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexyl(3-methoxyphenyl)ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Cyclohexyl(3-methoxyphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Cyclohexyl(4-methoxyphenyl)methanamine
- Cyclohexyl(3-methylphenyl)methanamine
- Cyclohexyl(3-hydroxyphenyl)methanamine
Comparison: Cyclohexyl(3-methoxyphenyl)methanamine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
cyclohexyl-(3-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDVLXWUVJECOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179863-30-9 |
Source
|
Record name | cyclohexyl(3-methoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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